4-cis-Hydroxy Cilostazol
CAS No.: 87153-04-6
VCID: VC0194046
Molecular Formula: C20H27N5O3
Molecular Weight: 385.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Cilostazol is an antiplatelet agent and vasodilator, primarily used for the symptomatic treatment of intermittent claudication . It belongs to the quinolinone class of compounds and functions by inhibiting phosphodiesterase type 3 (PDE3), which leads to increased levels of cyclic AMP (cAMP) in platelets and vascular smooth muscle cells . While the search results do not explicitly detail "4-cis-Hydroxy Cilostazol," understanding Cilostazol's metabolism can provide relevant insights. Cilostazol is metabolized in the liver, mainly by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, and to a lesser extent, CYP1A2 . This metabolism results in several metabolites, some of which are active and contribute to the drug's overall pharmacological effect. Although "4-cis-Hydroxy Cilostazol" isn't specified, hydroxylation is a common metabolic pathway for drugs, where a hydroxyl group (-OH) is added to the parent compound . If "4-cis-Hydroxy Cilostazol" is indeed a metabolite, it would be a form of Cilostazol that has undergone hydroxylation at the 4-position in a cis configuration. However, without direct mention in the provided search results or readily available literature, its exact properties and activity remain speculative. Other similar compounds include those that also inhibit PDE3 or have vasodilating and antiplatelet effects. For example, other PDE3 inhibitors like milrinone are used for their vasodilatory effects, particularly in heart failure . Additionally, antiplatelet agents like aspirin and clopidogrel work through different mechanisms (COX inhibition and P2Y12 receptor blockade, respectively) but share the common goal of preventing blood clot formation . Further investigation into Cilostazol's specific metabolites through dedicated pharmacological studies would be necessary to confirm the existence, characteristics, and potential clinical relevance of "4-cis-Hydroxy Cilostazol." |
---|---|
CAS No. | 87153-04-6 |
Product Name | 4-cis-Hydroxy Cilostazol |
Molecular Formula | C20H27N5O3 |
Molecular Weight | 385.5 g/mol |
IUPAC Name | 6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) |
Standard InChIKey | KFXNZXLUGHLDBB-UHFFFAOYSA-N |
SMILES | C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Canonical SMILES | C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | trans-3,4-Dihydro-6-[4-[1-(4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone; OPC 13213 |
PubChem Compound | 10022985 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume